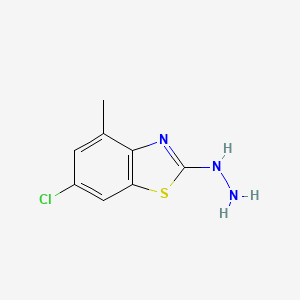

6-CHLORO-2-HYDRAZINYL-4-METHYL-1,3-BENZOTHIAZOLE

Description

Historical Context and Evolution of Benzothiazole (B30560) Research

The journey of benzothiazole research began in 1887 when Hoffmann first synthesized the parent compound. researchgate.net Early methods for preparing benzothiazole derivatives often involved the reaction of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, and acyl chlorides. researchgate.netekb.eg A significant advancement in synthetic methodology was Jacobson's preparation of benzothiazoles from the ring closure of 2-amino thiophenols. researchgate.net

Over the decades, the synthetic toolbox for benzothiazoles has expanded considerably. Modern approaches include microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. nih.gov For instance, 2-chloromethyl-benzothiazole can be synthesized through the condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation. nih.gov The evolution of synthetic strategies has not only made benzothiazole derivatives more accessible but has also enabled the creation of a vast library of analogues with diverse functionalities. nih.gov

The sustained interest in benzothiazoles stems from their wide spectrum of biological activities. nih.govekb.eg Researchers have extensively explored their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, among others. ekb.egbenthamscience.com This has established the benzothiazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov

Importance of Hydrazine-Substituted Benzothiazoles in Organic Synthesis and Medicinal Chemistry

Hydrazine-substituted benzothiazoles, such as 2-hydrazinobenzothiazole (B1674376), are pivotal intermediates in organic synthesis. researchgate.net Their primary importance lies in their ability to serve as precursors for the synthesis of a wide variety of other heterocyclic systems and derivatives. researchgate.net The hydrazine (B178648) moiety (-NHNH2) is highly reactive and can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. nih.gov

These resulting benzothiazole-hydrazone derivatives are a class of compounds that have garnered significant attention for their diverse and potent biological activities. nih.gov The formation of the azomethine group (-N=CH-) in hydrazones is a key structural feature that contributes to their pharmacological effects. nih.gov Hydrazones derived from 2-hydrazinobenzothiazole have been investigated for a range of therapeutic applications, including:

Antimicrobial activity: Many benzothiazole-hydrazone derivatives have demonstrated efficacy against various bacterial and fungal strains. nih.gov

Anticancer activity: The antiproliferative properties of these compounds against several cancer cell lines have been a major focus of research. researchgate.net

Anti-inflammatory and analgesic effects: Certain derivatives have shown promise in reducing inflammation and pain. nih.gov

Anticonvulsant properties: The potential of these compounds in the management of seizures has also been explored. researchgate.net

The versatility of the hydrazine group allows for the introduction of a wide range of substituents, enabling chemists to fine-tune the steric and electronic properties of the final molecules and optimize their biological activity. researchgate.net

Rationale for Focused Research on 6-CHLORO-2-HYDRAZINYL-4-METHYL-1,3-BENZOTHIAZOLE and Its Analogues

The specific focus on this compound stems from the established structure-activity relationships of substituted benzothiazoles. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the biological activity of the compound. benthamscience.com

Influence of Substituents:

| Substituent | Position | Potential Biological Significance |

| Chloro (Cl) | 6 | The presence of a chloro group, an electron-withdrawing substituent, at the 6-position of the benzothiazole ring has been associated with enhanced biological activities, including antimicrobial and anticancer effects. semanticscholar.orgnih.gov |

| Methyl (CH3) | 4 | The introduction of a methyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with biological targets. |

| Hydrazinyl (NHNH2) | 2 | As previously discussed, the hydrazinyl group at the 2-position serves as a versatile handle for the synthesis of a wide array of biologically active hydrazone derivatives. researchgate.netnih.gov |

The combination of these specific substituents in this compound presents a compelling case for its investigation. The rationale is to leverage the potential synergistic effects of the chloro and methyl groups on the benzothiazole core while utilizing the synthetic utility of the hydrazinyl group to generate a library of novel compounds with potentially enhanced and diverse pharmacological profiles. The exploration of this and similar analogues allows researchers to systematically study how these specific structural modifications impact biological activity, contributing to the development of more potent and selective therapeutic agents. benthamscience.com

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S/c1-4-2-5(9)3-6-7(4)11-8(12-10)13-6/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVUVHRYOAEHAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260333 | |

| Record name | 6-Chloro-2-hydrazinyl-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80945-75-1 | |

| Record name | 6-Chloro-2-hydrazinyl-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80945-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-hydrazinyl-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 6 Chloro 2 Hydrazinyl 4 Methyl 1,3 Benzothiazole

Direct Synthesis Routes from Precursors

Direct synthesis routes typically involve the conversion of a pre-formed, appropriately substituted benzothiazole (B30560) derivative into the target hydrazinyl compound in a single step. These methods are advantageous for their straightforwardness and reduced number of synthetic operations.

A primary and widely documented method for synthesizing 2-hydrazinylbenzothiazoles is the direct hydrazinolysis of the corresponding 2-aminobenzothiazole (B30445) precursor. In this approach, 6-chloro-4-methyl-2-aminobenzothiazole serves as the immediate precursor to the target compound. The reaction proceeds via a nucleophilic substitution mechanism where hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, displacing the amino group at the C2 position of the benzothiazole ring.

The general procedure involves refluxing the substituted 2-aminobenzothiazole with an excess of hydrazine hydrate. nih.govnih.gov High-boiling point solvents, such as ethylene (B1197577) glycol, are commonly employed to achieve the high temperatures necessary to facilitate the displacement of the relatively poor amino leaving group. nih.govnih.govarabjchem.org The reaction mixture is typically heated for several hours to ensure completion. nih.govarabjchem.org Upon cooling, the product precipitates from the reaction mixture and can be isolated through filtration and purified by recrystallization from a suitable solvent like ethanol. nih.gov

A variation of this procedure involves the initial treatment of hydrazine hydrate with concentrated hydrochloric acid at low temperatures (5-10 °C) before the addition of the 2-aminobenzothiazole precursor and ethylene glycol. arabjchem.orgasianpubs.org This is followed by a reflux period of approximately 3 hours. arabjchem.org

An alternative direct route utilizes a 2-chloro-substituted benzothiazole as the precursor. The chlorine atom at the 2-position of the benzothiazole ring is a significantly better leaving group than an amino group, making it highly susceptible to nucleophilic substitution. organic-chemistry.orgnih.gov Hydrazine, being a potent nucleophile, can readily displace the chloride ion to form the desired 2-hydrazinyl product. ccsenet.orgresearchgate.net

This synthetic strategy would first require the preparation of the 6-chloro-4-methyl-2-chlorobenzothiazole intermediate. Such intermediates are commonly synthesized from the corresponding 2-mercaptobenzothiazoles by reaction with chlorinating agents like sulfuryl chloride (SO₂Cl₂) or elemental chlorine. google.comgoogle.com The subsequent reaction involves treating the 2-chlorobenzothiazole (B146242) derivative with hydrazine hydrate, often in a polar solvent. This nucleophilic substitution reaction is generally efficient and may proceed under milder conditions (lower temperatures and shorter reaction times) compared to the displacement of an amino group. researchgate.netresearchgate.net

Multi-Step Synthetic Strategies for 6-CHLORO-2-HYDRAZINYL-4-METHYL-1,3-BENZOTHIAZOLE

Multi-step syntheses allow for the construction of the target molecule from more fundamental and readily available starting materials. These strategies involve the initial formation of the benzothiazole core followed by functional group manipulation.

A robust and versatile multi-step approach begins with a suitably substituted aniline (B41778). For the target compound, the logical starting material is 4-chloro-2-methylaniline. chemicalbook.com This precursor contains the necessary chloro and methyl groups at the correct positions relative to the future thiazole (B1198619) ring.

The synthesis of the key intermediate, 6-chloro-4-methyl-2-aminobenzothiazole, is typically achieved through the Hugershoff reaction or a related oxidative cyclization. In this process, the aniline is first reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), to form an intermediate N-arylthiourea. nih.govarabjchem.org This thiourea (B124793) derivative is then subjected to oxidative cyclization, commonly using bromine in a solvent like acetic acid or chloroform, to close the thiazole ring. scholarsresearchlibrary.comnih.gov This yields the 2-aminobenzothiazole core. arabjchem.org

Once the 6-chloro-4-methyl-2-aminobenzothiazole intermediate is synthesized and purified, it is converted to the final product, this compound, using the direct hydrazinolysis method described in section 2.1.1. nih.govnih.gov This multi-step sequence provides a reliable pathway from simple anilines to the desired complex hydrazinyl derivative.

Hydrazine hydrate (N₂H₄·H₂O) is the critical reagent for introducing the hydrazinyl (-NHNH₂) functional group onto the benzothiazole scaffold. It functions as a strong nucleophile due to the alpha effect, where the lone pair on one nitrogen atom is destabilized by the adjacent lone pair on the other nitrogen, enhancing its reactivity. nih.govnih.govarabjchem.org

In the derivatization of 2-substituted benzothiazoles, hydrazine hydrate participates in a nucleophilic substitution reaction at the electrophilic C2 carbon of the thiazole ring.

When the precursor is a 2-aminobenzothiazole , the reaction requires forcing conditions (e.g., reflux in a high-boiling solvent like ethylene glycol) to displace the amino group. nih.govarabjchem.org A large excess of hydrazine hydrate is often used to drive the equilibrium towards the product. nih.govgoogle.com

When the precursor is a 2-chlorobenzothiazole , the reaction is more facile due to the superior leaving group ability of the chloride ion. nih.gov

Similarly, hydrazine hydrate can displace other leaving groups, such as a mercapto group from 2-mercaptobenzothiazoles, to form the hydrazinyl derivative.

The versatility of hydrazine hydrate as a nucleophile makes it indispensable for the synthesis of 2-hydrazinylbenzothiazoles from various precursors.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters include the choice of solvent, reaction temperature, reaction duration, and molar ratio of reactants.

Based on syntheses of analogous compounds, several factors can be fine-tuned:

Solvent: Ethylene glycol is a preferred solvent for the conversion of 2-aminobenzothiazoles due to its high boiling point (197 °C), which provides the necessary energy for the difficult substitution reaction. nih.govarabjchem.org However, alternative methods have been explored to avoid its use. One patent suggests using water as a solvent in the presence of inorganic salts to elevate the reaction temperature, presenting a greener alternative. google.com

Temperature and Time: The reaction is typically conducted at reflux for 3 to 4 hours to ensure completion. nih.govarabjchem.org Insufficient heating or time can lead to low conversion rates, while excessively long durations may promote the formation of degradation products.

Reactant Ratio: A significant molar excess of hydrazine hydrate (4-fold to over 6-fold) is commonly used when starting from 2-aminobenzothiazoles to push the reaction equilibrium towards the product side. nih.govgoogle.com

Yield: Reported yields for analogous reactions vary. For instance, the synthesis of 2-hydrazino-6-methylbenzothiazole from 2-amino-6-methylbenzothiazole (B160888) was reported with a 43% yield. nih.gov The synthesis of 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine from 2-amino-6-chlorobenzothiazole (B160215) has also been successfully demonstrated. nih.gov Optimization of the aforementioned parameters is key to improving these outcomes.

The following table summarizes reaction conditions reported for the synthesis of structurally similar 2-hydrazinylbenzothiazoles, providing a basis for optimizing the synthesis of the title compound.

| Precursor | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-chlorobenzothiazole | Ethylene Glycol | Reflux (333 K / 60 °C) | 4 | Not Specified | nih.gov |

| 6-Chloro-2-benzothiazolamine | Ethylene Glycol | Reflux | 3 | Not Specified | arabjchem.org |

| 2-Amino-6-methylbenzothiazole | Ethylene Glycol | Reflux (60 °C) | 4 | 43 | nih.gov |

| 4-Methyl-2-aminobenzothiazole | Water / Inorganic Salt | Elevated | Not Specified | High | google.com |

Solvent Effects and Temperature Control

The synthesis of 2-hydrazinyl-benzothiazole derivatives is significantly influenced by the selection of solvents and strict temperature regulation. These parameters are crucial for reaction rate, yield, and purity of the final product. High-boiling point solvents are frequently employed to provide the necessary thermal energy for the reaction between a 2-amino-benzothiazole precursor and hydrazine hydrate.

Ethylene glycol is a commonly cited solvent for this transformation, as its high boiling point facilitates the nucleophilic substitution reaction. arabjchem.orgnih.gov For instance, the synthesis of 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine and 2-hydrazino-6-methylbenzothiazole involves refluxing the respective 2-amino-benzothiazole with hydrazine hydrate in ethylene glycol. arabjchem.orgnih.govnih.gov The reaction temperature can be precisely controlled; in the case of the 6-methyl analog, a specific temperature of 60°C is maintained. nih.gov

Temperature control is also critical during the initial stages of related synthetic sequences. The addition of concentrated hydrochloric acid to hydrazine hydrate is performed at a cooled temperature of 5–10 °C to manage the exothermic nature of the reaction. arabjchem.org Similarly, diazotization reactions, an alternative route to the hydrazinyl group, require stringent temperature control between 0-5 °C. google.com

Recent methodologies have explored more environmentally benign solvents. One approach for synthesizing 4-methyl-2-hydrazinobenzothiazole replaces ethylene glycol with water. google.com In this method, inorganic salts are added to the aqueous medium to elevate the reaction temperature, demonstrating a creative solvent engineering approach. google.com The final step in many of these syntheses involves recrystallization, often from ethanol, to purify the solid product. arabjchem.orgnih.gov

The table below summarizes various solvent and temperature conditions used in the synthesis of related 2-hydrazinyl-benzothiazole compounds.

| Precursor Compound | Product Compound | Solvent(s) | Temperature | Reference |

| 2-Amino-6-chlorobenzothiazole | 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine | Ethylene Glycol | Reflux | arabjchem.orgnih.gov |

| 2-Amino-6-methybenzothiazole | 2-Hydrazino-6-methylbenzothiazole | Ethylene Glycol | 60°C | nih.gov |

| 4-Methyl-2-aminobenzothiazole | 4-Methyl-2-hydrazinobenzothiazole | Water with inorganic salt | Elevated Temp. | google.com |

| 4-Methyl-2-aminobenzothiazole | 4-Methylbenzothiazole diazonium salt | Water, Conc. HCl | 0-5°C | google.com |

Catalysis and Reagent Selection for Specific Substitutions

The formation of the 2-hydrazinyl group on the benzothiazole ring and subsequent modifications are governed by the careful selection of reagents and, in many cases, the use of catalysts to facilitate the desired transformations.

The primary method for introducing the hydrazinyl group involves the reaction of a 2-amino-benzothiazole with hydrazine hydrate. arabjchem.orgnih.govnih.gov This nucleophilic substitution is a direct and widely used approach. However, an alternative pathway involves a two-step process: the diazotization of the 2-amino group using a nitrite (B80452) reagent, such as sodium nitrite in an acidic medium, followed by a reduction step. google.com Reagents selected for this reduction can include potassium sulfite (B76179) or sodium sulfite. google.com This alternative highlights how reagent selection can provide different synthetic routes to the same functional group, potentially avoiding the use of large excesses of hydrazine hydrate. google.com

While the direct hydrazinolysis of the 2-amino group is not typically described as a catalytic process, subsequent reactions to create more complex derivatives from the 2-hydrazinyl-benzothiazole intermediate often rely on catalysis. For example, the synthesis of hydrazone derivatives is achieved by condensing the 2-hydrazinyl-benzothiazole with various aldehydes and ketones. This condensation reaction is commonly catalyzed by the addition of a small amount of a weak acid, such as glacial acetic acid, which activates the carbonyl group for nucleophilic attack. arabjchem.orgnih.gov

In syntheses that build more complex heterocyclic systems onto the benzothiazole core, base catalysis is also employed. The cyclization of a Schiff's base with chloroacetyl chloride to form an azetidinone (β-lactam) ring is facilitated by triethylamine (B128534). derpharmachemica.com In this context, triethylamine acts as a base to neutralize the HCl byproduct and promote the ring-forming reaction. derpharmachemica.com

The table below details reagent and catalyst selections for key transformations in the synthesis and derivatization of 2-hydrazinyl-benzothiazoles.

| Transformation | Reagent(s) | Catalyst/Promoter | Product Type | Reference |

| Hydrazinolysis | Hydrazine Hydrate | None | 2-Hydrazinyl-benzothiazole | arabjchem.orgnih.govnih.gov |

| Diazotization/Reduction | Sodium Nitrite; Sulfite | Hydrochloric Acid | 2-Hydrazinyl-benzothiazole | google.com |

| Hydrazone Formation | Aromatic Ketones | Glacial Acetic Acid | Hydrazone derivative | arabjchem.org |

| Azetidinone Formation | Chloroacetyl Chloride | Triethylamine | Azetidinone derivative | derpharmachemica.com |

Chemical Reactivity and Derivatization of 6 Chloro 2 Hydrazinyl 4 Methyl 1,3 Benzothiazole

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The hydrazine (B178648) moiety of 6-chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole is a key functional group that readily participates in condensation reactions with carbonyl compounds. This reactivity is fundamental to the formation of hydrazone derivatives, which serve as crucial intermediates for the synthesis of more complex heterocyclic systems.

Formation of Hydrazone Derivatives of this compound

The reaction between this compound and various aldehydes or ketones results in the formation of Schiff bases, specifically known as hydrazones. arabjchem.org This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid. arabjchem.orgjyoungpharm.org The terminal amino group of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- bond of the hydrazone. nih.gov

A range of aromatic aldehydes and ketones can be used to synthesize a library of hydrazone derivatives. arabjchem.org For instance, the reaction of the parent compound with substituted acetophenones or benzaldehydes yields the corresponding hydrazones. arabjchem.orgjyoungpharm.org These derivatives are often solid products that can be purified by recrystallization. arabjchem.org The formation of these compounds can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. arabjchem.orgjyoungpharm.orgnih.gov In IR spectra, the appearance of a C=N stretching vibration and the presence of an N-H stretch are indicative of hydrazone formation. arabjchem.orgnih.gov In ¹H NMR spectra, a characteristic singlet for the NH proton, which is exchangeable with D₂O, and a singlet for the azomethine proton (-N=CH) confirm the structure. arabjchem.org

Below is a table of representative hydrazone derivatives synthesized from 6-chloro-2-hydrazinyl-1,3-benzothiazole and related precursors.

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative | Physical Properties | Source |

| 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | Solid | arabjchem.org |

| Diphenylmethanone | Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone | Solid | arabjchem.org |

| 2,4-Dichloroacetophenone | 1-(2,4-Dichlorophenyl)ethanone(6-methyl-1,3-benzothiazol-2-yl)hydrazone | m.p: 177°C | jyoungpharm.org |

| 2,4-Dimethoxyacetophenone | 1-(2,4-Dimethoxyphenyl)ethanone(6-methyl-1,3-benzothiazol-2-yl)hydrazone | m.p: 185°C | jyoungpharm.org |

Cyclization Reactions to Form Fused Heterocyclic Rings (e.g., Triazoles, Pyrazoles)

The hydrazone derivatives of this compound are valuable precursors for synthesizing fused heterocyclic ring systems. researchgate.net These intramolecular or intermolecular cyclization reactions lead to the formation of stable five-membered rings like triazoles and pyrazoles, which are themselves important pharmacophores.

Triazole Formation: The hydrazone derivatives can undergo oxidative cyclization to form triazole rings. For example, condensation of 2-hydrazino-1,3-benzothiazole with aryl aldehydes yields hydrazones which, upon cyclization with acetic anhydride, can produce arabjchem.orgnih.govmdpi.comtriazolo[3,4-b] researchgate.netnih.govbenzothiazoles. researchgate.net Another route involves the reaction of the parent hydrazine with reagents like formic acid or benzoyl chloride, which can also lead to the formation of the fused triazole ring system. researchgate.net

Pyrazole Formation: Pyrazole rings can be synthesized by reacting 2-hydrazinyl-benzothiazole derivatives with 1,3-dicarbonyl compounds. researchgate.netnih.gov For instance, condensation with acetylacetone or ethyl acetoacetate provides the corresponding pyrazolo derivatives fused to the benzothiazole (B30560) core. researchgate.net These reactions, often following the Knorr pyrazole synthesis pathway, involve the initial formation of a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov Multicomponent reactions involving hydrazines, aldehydes, and active methylene compounds are also powerful methods for constructing substituted pyrazoles. beilstein-journals.orgbookpi.org

Nucleophilic Substitution Reactions at the Hydrazine Moiety

The terminal amino group (-NH₂) of the hydrazine moiety in this compound is a potent nucleophile. semanticscholar.org This allows it to react with a variety of electrophilic reagents in nucleophilic substitution or addition reactions.

This reactivity is exemplified by acylation reactions. When treated with acylating agents such as chloroacetyl chloride, the terminal nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of an N-acylated derivative. nih.gov This reaction is a key step in the synthesis of more complex molecules, where the newly introduced fragment can be further modified. nih.gov For example, the resulting acetamide can undergo subsequent cyclization with thiourea (B124793) to form a new thiazole (B1198619) ring, demonstrating the utility of this nucleophilic substitution in building complex heterocyclic systems. nih.gov Similarly, the hydrazine can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. mdpi.com These reactions underscore the role of the hydrazine group as a versatile handle for chemical derivatization.

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzothiazole ring system is aromatic and can undergo electrophilic aromatic substitution (EAS). msu.edu The reaction proceeds via a two-step mechanism. msu.edumasterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺), disrupting the aromaticity and forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edumasterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The position of substitution on the benzene portion of the this compound ring is directed by the existing substituents: the chloro group at position 6, the methyl group at position 4, and the hydrazinyl group at position 2 (attached via the thiazole ring).

-Cl (Chloro group): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance.

-CH₃ (Methyl group): This is an activating group that donates electron density through hyperconjugation and is ortho, para-directing.

-NHNH₂ (Hydrazinyl group): This group, attached at the 2-position of the thiazole ring, influences the electron density of the entire bicyclic system. The thiazole ring itself is electron-withdrawing. wikipedia.org However, the hydrazinyl group is a strongly activating, ortho, para-directing group.

Transition Metal-Catalyzed Coupling Reactions Involving the Halogen (e.g., C-Cl)

The chlorine atom at the C-6 position of the benzothiazole ring provides a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly common for aryl chlorides. mdpi.com

The general mechanism for these reactions involves the oxidative addition of the aryl chloride (R-Cl) to a low-valent transition metal catalyst, typically a Pd(0) complex. acs.org This is followed by transmetalation (in Suzuki reactions) or carbometalation (in Heck reactions) with a second reagent, and the final step is reductive elimination, which forms the new bond and regenerates the active catalyst. mdpi.comacs.org

For this compound, this C-Cl bond could potentially be coupled with various partners:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond, linking an aryl or vinyl group at the C-6 position.

Heck Coupling: Reaction with an alkene to introduce a substituted vinyl group at the C-6 position. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, resulting in an alkynylated benzothiazole derivative. mdpi.com

These coupling reactions would significantly expand the structural diversity of derivatives that can be synthesized from the this compound scaffold, allowing for the attachment of a wide range of functional groups to the benzothiazole core.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2 Hydrazinyl 4 Methyl 1,3 Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon-hydrogen framework.

¹H NMR Analysis for Proton Environments and Chemical Shifts

For the analogue 2-hydrazino-6-methylbenzothiazole, the ¹H NMR spectrum shows a singlet for the methyl (CH₃) protons at approximately 2.26 ppm. jyoungpharm.org The protons of the hydrazine (B178648) group (-NHNH₂) appear as a singlet for the NH proton at 9.59 ppm and another for the NH₂ protons at 3.37 ppm. jyoungpharm.org The aromatic protons present as a multiplet in the range of 7.11-7.34 ppm. jyoungpharm.org

In derivatives where the hydrazine group reacts to form a hydrazone, the NH proton signal shifts downfield. For example, in various (6-chloro-1,3-benzothiazol-2-yl)hydrazone derivatives, a D₂O exchangeable singlet corresponding to the NH proton is observed between 3.95 and 7.10 ppm. The aromatic protons in these 6-chloro derivatives typically appear as a multiplet between 6.7 and 8.17 ppm.

Based on these related structures, the expected ¹H NMR spectrum for 6-chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole would feature:

A singlet for the 4-methyl protons around 2.2-2.5 ppm.

Two aromatic protons on the benzothiazole (B30560) ring, likely appearing as doublets or singlets in the 7.0-8.0 ppm region.

Signals for the hydrazine protons (NH and NH₂), which would be exchangeable with D₂O.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogues and Derivatives

| Compound | Ar-H | NH | NH₂ | CH₃ | Other |

|---|---|---|---|---|---|

| 2-Hydrazino-6-methylbenzothiazole jyoungpharm.org | 7.11-7.34 (m) | 9.59 (s) | 3.37 (s) | 2.26 (s) | - |

| 4-Methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | 7.1-8.17 (m) | 4.0 (s) | - | 2.25 (s) | CH=N: 8.17-7.1 (m) |

Data presented in ppm relative to TMS. s = singlet, m = multiplet.

¹³C NMR Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. For the derivative 4-methyl-2-[(2E)-2-(1-phenylethylidene) hydrazinyl]-1,3-benzothiazole, signals for the methyl carbons are observed at δ 13.28, 17.7, and 21.0 ppm. The aromatic carbons show signals in the range of 124.2 - 147 ppm, and the C-2 carbon, positioned between the sulfur and nitrogen heteroatoms, resonates at 168.1 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a 4-methyl-1,3-benzothiazole Derivative

| Compound | C=N (thiazole) | Aromatic C | Methyl C |

|---|

Data presented in ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectra of 2-hydrazinyl-1,3-benzothiazole derivatives consistently show characteristic absorption bands.

The N-H stretching vibrations of the hydrazine moiety are typically observed in the range of 3169-3434 cm⁻¹. jyoungpharm.org Aromatic C-H stretching appears around 3016-3164 cm⁻¹. jyoungpharm.org The C=N stretching vibration of the benzothiazole ring is a key indicator, found in the 1494-1613.9 cm⁻¹ region. jyoungpharm.org The presence of the chlorine atom in 6-chloro derivatives gives rise to a C-Cl stretching band around 1016-1089 cm⁻¹, and the C-S-C bond of the thiazole (B1198619) ring is identified by an absorption band near 580-653 cm⁻¹.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for 6-chloro-2-hydrazinyl-1,3-benzothiazole Analogues and Derivatives

| Compound | ν(N-H) | ν(Ar C-H) | ν(C=N) | ν(C-Cl) | ν(C-S-C) |

|---|---|---|---|---|---|

| 2-Hydrazino-6-methylbenzothiazole jyoungpharm.org | 3434 | 3162 | - | - | - |

| 4-Methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | 3169 | 3028 | 1570 | 1072 | 582 |

| 4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | 3309 | 3039 | 1570 | 1089 | 580 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₈ClN₃S, corresponding to a molecular weight of 213.69 g/mol . Therefore, the molecular ion peak (M⁺) in its mass spectrum would be expected at m/z 213, with an isotopic peak (M+2) at m/z 215 due to the presence of the ³⁷Cl isotope.

Analysis of derivatives, such as (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-fluorobenzo[d]thiazol-2-yl)hydrazine, shows the protonated molecular ion peak (M+1) at m/z 505, confirming its molecular weight of 504.03.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound, which is used to confirm the empirical and molecular formula. For the parent compound, 6-chloro-2-benzothiazolamine (C₇H₅ClN₂S), the calculated elemental composition is C, 45.53%; H, 2.73%; N, 15.17%. Found values are often in close agreement. For hydrazone derivatives, such as 4-methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone (C₁₅H₁₂ClN₃S), the calculated values are C, 59.70%; H, 4.01%; N, 13.92%, which align well with experimental findings.

For the target compound, this compound (C₈H₈ClN₃S), the theoretical elemental composition can be calculated.

Table 4: Calculated Elemental Composition for this compound (C₈H₈ClN₃S)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 44.96 |

| Hydrogen (H) | 3.77 |

| Chlorine (Cl) | 16.59 |

| Nitrogen (N) | 19.66 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While the crystal structure for the exact title compound is not described in the provided sources, structures for two highly relevant analogues have been determined.

1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine : This compound crystallizes in the orthorhombic space group Pca2₁. nih.gov The asymmetric unit contains two crystallographically independent molecules. The dihedral angle between the benzothiazole ring system and the hydrazine group is small, at 8.71(6)° in one molecule and 7.16(6)° in the other, indicating a nearly planar conformation. nih.gov In the crystal, molecules form pairs through N—H···N hydrogen bonds, creating R₂²(8) ring motifs, which are further linked into sheets. nih.gov

2-Hydrazinyl-4-methyl-1,3-benzothiazole : This analogue crystallizes in the monoclinic space group P2₁. nih.gov The molecule is almost planar, with the benzene and thiazole rings nearly coplanar. The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds that link the molecules into sheets. nih.gov

These structures suggest that this compound would also adopt a largely planar conformation, with its crystal packing dominated by N—H···N hydrogen bonds between the hydrazine groups and the nitrogen atom of the thiazole ring.

Table 5: Crystallographic Data for Analogues of this compound

| Parameter | 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine nih.gov | 2-Hydrazinyl-4-methyl-1,3-benzothiazole nih.gov |

|---|---|---|

| Formula | C₇H₆ClN₃S | C₈H₉N₃S |

| Mᵣ | 199.66 | 179.24 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁ |

| V (ų) | 1633.0 (3) | 401.7 (4) |

| Z | 8 | 2 |

Computational and Theoretical Chemistry Studies of 6 Chloro 2 Hydrazinyl 4 Methyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. It allows for the accurate prediction of molecular structures and reactivities.

Optimization of Molecular Geometry and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a closely related compound, 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been performed to model its molecular structure. researchgate.net Such calculations help in determining key geometric parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformational preferences. mdpi.com

For the analogous compound 2-hydrazinyl-4-methyl-1,3-benzothiazole, X-ray diffraction studies have shown that the molecule is nearly planar, with only the terminal -NH2 group deviating slightly from the plane of the benzothiazole (B30560) ring system. nih.gov Computational geometry optimization would typically corroborate these experimental findings, providing a detailed picture of the molecule's preferred conformation in the gaseous phase.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. researchgate.net FMO analysis for benzothiazole derivatives has been used to predict their bioactivation pathways, for instance, showing how metabolism can lead to reactive intermediates capable of interacting with biological macromolecules. rsc.org For 6-chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole, DFT calculations would map the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. rsc.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The primary site of oxidation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The primary site of reduction. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. |

Molecular Docking Studies for Ligand-Receptor Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This in silico method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Binding Affinities and Interaction Modes

Docking algorithms calculate a scoring function, often expressed as a binding affinity (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. These studies can reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

For various benzothiazole derivatives, docking studies have successfully predicted their binding modes within the active sites of target proteins. For example, studies on benzothiazole-based inhibitors of the p56lck protein tyrosine kinase have provided detailed information on their binding patterns within the ATP binding site. biointerfaceresearch.com Similarly, docking of benzothiazole compounds into the active site of Escherichia coli dihydroorotase has shown the formation of key hydrogen bonds with active site residues, explaining their antimicrobial activity. nih.govresearchgate.net Such analyses would predict how this compound or its derivatives might orient themselves within a target's binding pocket and which functional groups are critical for interaction. nanobioletters.com

Identification of Potential Biological Targets

By screening a compound against a library of known protein structures, molecular docking can help identify potential biological targets, thereby suggesting possible therapeutic applications. Benzothiazole derivatives have been docked against a range of biological targets to explore their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Table 2: Potential Biological Targets for Benzothiazole Derivatives Identified Through Molecular Docking

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | p56lck Kinase biointerfaceresearch.com | Cancer, Autoimmune Disorders |

| Bacterial Enzymes | DNA Gyrase, Dihydroorotase nih.govresearchgate.net | Antibacterial |

| Fungal Enzymes | Dihydroorotase nih.gov | Antifungal |

Docking studies for this compound could be performed against these and other relevant targets to predict its biological activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzothiazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. researchgate.net

For substituted benzothiazoles, various QSAR models have been developed to understand the structural requirements for activities like anticancer and antimicrobial effects. benthamscience.comresearchgate.net These models often use descriptors related to the molecule's physicochemical properties, such as surface area, partial charges, and hydrophilicity. benthamscience.com

Table 3: Common Descriptors Used in QSAR Models for Benzothiazoles

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | Partial Charges, Dipole Moment | Influences electrostatic interactions with the target receptor. |

| Steric/Topological | Molecular Volume, Surface Area benthamscience.com | Defines the size and shape requirements for fitting into a binding site. |

| Hydrophobic | LogP, Hydrophilic Area chula.ac.th | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

| Structural | Presence of specific functional groups (e.g., H-bond donors/acceptors) thaiscience.info | Determines specific interactions like hydrogen bonding with the target. |

Applications of 6 Chloro 2 Hydrazinyl 4 Methyl 1,3 Benzothiazole As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems (e.g., Triazolobenzothiazoles, Pyrazolobenzothiazoles)

The hydrazinyl group (-NHNH2) at the 2-position of the benzothiazole (B30560) ring is a key functional group that allows for the construction of fused heterocyclic rings. This reactivity is widely exploited to synthesize complex systems like triazolobenzothiazoles and pyrazolobenzothiazoles, which are classes of compounds investigated for their diverse biological activities.

The synthesis of these fused systems typically involves the reaction of the hydrazinyl group with appropriate cyclizing agents. For instance, reacting 2-hydrazinobenzothiazoles with reagents like formic acid or carbon disulfide leads to the formation of a triazole ring fused to the benzothiazole core, resulting in google.comgoogle.comnih.govtriazolo[3,4-b]benzothiazoles. chemicalbook.comnih.govnih.gov Similarly, condensation with β-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate yields pyrazole-fused benzothiazoles. nih.gov

These reactions demonstrate the role of 6-chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole as a scaffold upon which new heterocyclic rings can be built, leading to molecules with novel chemical and pharmacological properties. nih.govderpharmachemica.com The presence of the chloro and methyl groups on the benzene ring of the benzothiazole core can further influence the properties of the final products. nih.gov

Table 1: Synthesis of Fused Heterocyclic Systems from 2-Hydrazinobenzothiazole (B1674376) Derivatives

| Starting Material | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Hydrazinobenzothiazole | Formic Acid | google.comgoogle.comnih.govTriazolo[3,4-b]benzothiazole | google.comnih.gov |

| 2-Hydrazinobenzothiazole | Carbon Disulfide | google.comgoogle.comnih.govTriazolo[3,4-b]benzothiazole-3-thiol | nih.gov |

| 2-Hydrazinobenzothiazole | Acetylacetone | Pyrazolobenzothiazole derivative | nih.gov |

| 2-Hydrazinobenzothiazole | Ethyl Acetoacetate | Pyrazolobenzothiazole derivative | nih.gov |

Role in Agrochemical Development (e.g., Fungicides like Tricyclazole precursor)

In the field of agrochemicals, benzothiazole derivatives are of significant interest. A structurally related compound, 2-hydrazino-4-methylbenzothiazole, is a key intermediate in the synthesis of Tricyclazole, a well-known systemic fungicide used to control rice blast disease caused by the fungus Piricularia oryzae. google.comnih.gov

The industrial synthesis of Tricyclazole involves the reaction of 2-amino-4-methylbenzothiazole with hydrazine (B178648) hydrate (B1144303) to form the 2-hydrazino-4-methylbenzothiazole intermediate. google.comgoogle.comwipo.int This intermediate is then cyclized, typically using formic acid, to yield the final product, 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole, which is the chemical name for Tricyclazole. google.comgoogle.com

While the subject compound is this compound, its core structure is directly analogous to the Tricyclazole precursor. The synthetic strategies employed for Tricyclazole highlight the importance of the 2-hydrazinyl-4-methyl-benzothiazole scaffold in creating potent agrochemicals. The introduction of a chloro substituent at the 6-position could be a strategy to modulate the biological activity and physical properties of the resulting triazolobenzothiazole, potentially leading to the development of new fungicidal agents. acs.org

Table 2: Key Intermediates in Tricyclazole Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| 2-Amino-4-methylbenzothiazole | Starting material | google.comgoogle.com |

| 2-Hydrazino-4-methylbenzothiazole | Key intermediate formed from the starting material | google.comwipo.int |

| Formic Acid | Cyclizing agent | google.comgoogle.com |

Building Block for Advanced Materials and Dyes

The chemical reactivity of this compound also makes it a valuable building block for the synthesis of dyes and other advanced materials. The hydrazinyl group can be readily converted into a diazonium salt, which is a highly reactive intermediate for producing azo dyes.

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-). The synthesis involves diazotization of a primary aromatic amine (or in this case, a hydrazine derivative) followed by a coupling reaction with an electron-rich substrate, such as a phenol or an aniline (B41778). anjs.edu.iqijirset.com Benzothiazole-based azo dyes are known for their applications in dyeing synthetic fibers like polyester, exhibiting good color strength and fastness properties. nih.govacu.edu.in

The synthesis of novel azo dyes from 2-(6-chloro-1,3-benzothiazol-2-yl) derivatives has been reported, where the benzothiazole moiety acts as the core structure of the dye molecule. acu.edu.in The resulting dyes can exhibit a range of colors, and their properties can be fine-tuned by modifying the substituents on the benzothiazole ring and the coupling component. The hydrazide-hydrazone moiety linked to the benzothiazole nucleus has been specifically used to create disperse dyes for polyester fabrics. nih.gov This application underscores the role of the title compound as a versatile precursor in the development of materials for the textile industry.

Table 3: Application in Azo Dye Synthesis

| Precursor Type | Reaction | Application | Reference |

|---|---|---|---|

| Benzothiazole derivative | Diazotization and Azo Coupling | Synthesis of disperse dyes | nih.govacu.edu.in |

| Benzothiazole-hydrazone | Azo Coupling | Dyeing polyester fabrics | nih.gov |

Conclusion and Future Research Perspectives

Summary of Current Understanding of 6-CHLORO-2-HYDRAZINYL-4-METHYL-1,3-BENZOTHIAZOLE Chemistry and Biology

Chemistry: The synthesis of 2-hydrazinylbenzothiazoles is well-established and typically proceeds through the reaction of a corresponding 2-aminobenzothiazole (B30445) with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net For the title compound, the precursor would be 2-amino-6-chloro-4-methyl-1,3-benzothiazole. The hydrazinyl (-NHNH2) group is a versatile functional handle, readily undergoing condensation reactions with various aldehydes and ketones to form a diverse library of hydrazone derivatives. nih.govmdpi.com This reactivity is crucial for the generation of analogues with modulated biological activities. The chlorine atom at the 6-position and the methyl group at the 4-position are expected to influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby impacting its reactivity and biological interactions. benthamscience.com

Biology: Benzothiazole (B30560) derivatives are known to exhibit a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective activities. mdpi.comnih.gov The hydrazone moiety itself is a recognized pharmacophore, contributing to a range of biological actions such as antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The combination of these two scaffolds in this compound suggests a high potential for significant bioactivity. For instance, studies on various substituted 2-hydrazinobenzothiazole (B1674376) derivatives have demonstrated promising antibacterial, antifungal, and anticancer effects. nih.govresearchgate.netresearchgate.net The specific substitutions on the title compound likely fine-tune this activity; halogen substituents on the benzothiazole ring have been shown to enhance antimicrobial and anticancer potency. nih.gov

Table 1: Reported Biological Activities of Structurally Related Benzothiazole Derivatives

| Derivative Class | Biological Activity | Reference(s) |

|---|---|---|

| 2-Hydrazinobenzothiazole-hydrazones | Antibacterial, Antifungal | nih.govnih.gov |

| Substituted 2-Phenylbenzothiazoles | Antiproliferative, Anticancer | mdpi.comresearchgate.net |

| Benzothiazole-piperazine derivatives | Anticancer | dntb.gov.ua |

| Benzothiazole-hydrazones | MAO-B Inhibition (Neuroprotective) | mdpi.comnih.gov |

| Thio-substituted Benzothiazoles | Anti-inflammatory | benthamscience.com |

Emerging Avenues in Synthetic Methodology for Tailored Analogues

Future synthetic efforts will likely focus on more efficient, diverse, and environmentally benign methodologies to generate tailored analogues of this compound.

Advanced Precursor Synthesis: While traditional methods for creating the 2-aminobenzothiazole precursor are effective, newer methods may offer higher yields and greener conditions. A patented method for synthesizing 4-methyl-2-hydrazinobenzothiazole, for example, avoids the use of large excesses of toxic hydrazine hydrate by utilizing a diazonium intermediate, presenting a safer and more efficient route. google.com

Combinatorial Chemistry and Diversity-Oriented Synthesis: The reactivity of the hydrazinyl group is ideal for combinatorial approaches. High-throughput synthesis of hydrazone libraries can be achieved by reacting the core molecule with a wide array of aldehydes and ketones. This allows for the rapid generation of a large number of derivatives for biological screening.

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities into the benzothiazole scaffold allows for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to create complex triazole-benzothiazole hybrids. nih.govrsc.org This approach offers high yields, mild reaction conditions, and exceptional functional group tolerance.

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can significantly reduce reaction times, improve yields, and enhance the efficiency of synthesizing benzothiazole derivatives and their subsequent hydrazones, aligning with the principles of green chemistry.

Advanced Mechanistic Studies and Target Validation in Biological Systems (In Vitro)

Identifying the precise molecular targets and mechanisms of action is critical for the rational development of therapeutic agents. For analogues of this compound, several in vitro approaches can be employed.

Target-Based Screening: Based on the known activities of related compounds, in vitro assays against specific enzymes or receptors can be performed. Potential targets include microbial enzymes like DNA gyrase, human enzymes such as monoamine oxidase B (MAO-B) for neurodegenerative diseases, various kinases (e.g., EGFR) implicated in cancer, and tyrosinase. mdpi.comrsc.orgacs.org

Phenotypic Screening and 'Omics' Approaches: Initial screening can be performed on whole cells (e.g., cancer cell lines or microbial cultures) to identify potent antiproliferative or antimicrobial compounds. mdpi.comresearchgate.net For the most active compounds, follow-up studies using proteomics, transcriptomics, or metabolomics can help elucidate the mechanism of action by identifying the cellular pathways perturbed by the compound.

Enzyme Kinetics and Biophysical Methods: For compounds that show inhibition of a specific enzyme, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). acs.org Techniques like isothermal titration calorimetry (ITC) and fluorescence quenching can confirm direct binding to the target protein and determine binding affinities. acs.org

Design and Synthesis of Next-Generation Analogues for Enhanced Specificity and Efficacy

The design of future analogues will be heavily influenced by structure-activity relationship (SAR) studies derived from the screening of initial compound libraries.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is essential. This involves exploring:

Substitutions on the Benzothiazole Ring: Investigating the effect of replacing the 6-chloro or 4-methyl groups with other substituents (e.g., fluoro, bromo, methoxy, nitro) to modulate electronic properties and potency. nih.govmdpi.com Literature suggests that substitutions at the C-2 and C-6 positions are particularly important for biological activity. benthamscience.comresearchgate.net

Modification of the Hydrazinyl Linker: Creating derivatives such as thiosemicarbazones or amides from the hydrazinyl group to alter binding capabilities and pharmacokinetic properties. rsc.org

Variation of the Hydrazone Moiety: Condensing the core hydrazinylbenzothiazole with a diverse range of aromatic and heterocyclic aldehydes/ketones to explore how different terminal groups affect target specificity and activity. nih.govmdpi.com

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the benzothiazole scaffold with other known pharmacophores. For example, conjugating the molecule with quinoline, piperazine, or triazole moieties has been shown to yield compounds with potent and sometimes novel biological activities. researchgate.netdntb.gov.uarsc.org

Computational Chemistry in Guiding Future Research Directions

In silico methods are indispensable tools for accelerating the drug discovery process by predicting the properties of novel compounds before their synthesis.

Molecular Docking: This technique is used to predict the binding mode and affinity of designed analogues with the three-dimensional structure of a biological target. mdpi.comresearchgate.net Docking studies can help prioritize which compounds to synthesize and can explain the SAR observed from experimental screening.

Density Functional Theory (DFT) Calculations: DFT studies provide insights into the electronic structure of the molecules. mdpi.comnih.gov By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's reactivity, stability, and charge transfer properties, which are crucial for its biological interactions. mdpi.com

Pharmacophore Modeling and QSAR: Based on a set of active and inactive compounds, a pharmacophore model can be generated to define the essential structural features required for a specific biological activity. Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate physicochemical properties with biological activity, enabling the prediction of potency for newly designed, unsynthesized analogues.

Table 2: Application of Computational Methods in Benzothiazole Research

| Computational Method | Application | Key Findings/Predictions | Reference(s) |

|---|---|---|---|

| Molecular Docking | Prediction of binding modes and affinity | Identifies key interactions (e.g., hydrogen bonds, π-π stacking) with enzyme active sites (hMAO-B, EGFR, LDH). | mdpi.comresearchgate.netrsc.org |

| DFT Calculations | Analysis of electronic properties | Determines HOMO-LUMO energy gap to predict chemical reactivity and stability. | mdpi.comnih.gov |

Q & A

Q. How can researchers validate synthetic protocols for this compound across different laboratories?

Q. What in silico methods are effective for predicting the biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.